5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-hydroxy-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-7-3-2-5(11)4-6(7)9-8(10)12/h2-4,11H,1H3,(H,9,12) |
InChI Key |
IIZSEADWKWQBGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-benzo[d]imidazol-2(3H)-one Core
A common approach starts from substituted o-phenylenediamines or nitroanilines:
- Starting Material: 4-hydroxy-2-nitroaniline or 4-methoxy-2-nitroaniline derivatives.
- N-Alkylation: Introduction of the methyl group at N-1 is achieved by alkylation using methyl iodide or methyl sulfate in polar aprotic solvents such as N,N-dimethylformamide (DMF).
- Reduction: The nitro group is reduced to an amine using reducing agents like sodium dithionite (Na2S2O4) or zinc in acidic media.
- Cyclization: The resulting o-phenylenediamine intermediate undergoes cyclization with carbonyl sources such as N,N'-carbonyldiimidazole (CDI) or phosgene equivalents to form the benzimidazolone ring.
This sequence yields 1-methyl-1H-benzo[d]imidazol-2(3H)-one as a key intermediate.
Introduction of the 5-Hydroxy Group
Two main routes are employed to obtain the 5-hydroxy substitution:
- Direct Hydroxylation: Hydroxylation of the benzimidazole ring at the 5-position using electrophilic substitution or oxidation methods, though this is less common due to regioselectivity challenges.
- Demethylation of Methoxy Precursors: More frequently, the 5-position is initially introduced as a methoxy group (5-methoxy derivative), which is then converted to the hydroxy group by demethylation. This is typically achieved by treatment with boron tribromide (BBr3) in anhydrous dichloromethane at low temperatures (around −75 °C), which selectively cleaves the methyl ether to yield the phenol (hydroxy) group.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | N-Alkylation | Methyl iodide, DMF, base (e.g., K2CO3) | Methylation at N-1 of 4-hydroxy-2-nitroaniline |
| 2 | Reduction | Na2S2O4 or Zn/acid | Reduction of nitro to amine |
| 3 | Cyclization | N,N'-Carbonyldiimidazole (CDI), THF, rt | Formation of benzimidazolone core |
| 4 | Demethylation (if methoxy precursor used) | BBr3, CH2Cl2, −75 °C | Conversion of 5-methoxy to 5-hydroxy group |
Detailed Research Findings and Yields
- The cyclization step using CDI typically proceeds at room temperature over 16–20 hours, yielding the benzimidazolone intermediate in approximately 70–75% yield.
- N-Alkylation with methyl iodide in DMF under basic conditions is efficient, providing high regioselectivity for N-1 methylation.
- Demethylation with boron tribromide is highly selective and yields the 5-hydroxy derivative in good to excellent yields (often >80%) without affecting other sensitive groups.
- Purification is commonly achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
Alternative and Large-Scale Preparation Considerations
- Patent literature describes methods employing low-cost starting materials and avoiding hazardous reagents, suitable for scale-up. For example, Stobbe condensation reactions followed by cyclization and functional group transformations can be adapted for benzimidazole derivatives with hydroxy substitutions.
- Reaction conditions such as temperature control (50–55 °C for condensation steps) and solvent choice (methanol, ethanol, acetonitrile) are optimized for yield and safety.
- Avoidance of dangerous reagents and additional separation steps enhances industrial applicability.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of 5-oxo-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Reduction: Formation of 5-amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Complex Molecules
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one serves as a crucial building block in the synthesis of more complex molecular structures. Its unique hydroxyl and methyl substituents enhance its reactivity and enable the formation of various derivatives, which are essential in medicinal chemistry and materials science.
Synthetic Routes
The compound is typically synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. A common method involves refluxing o-phenylenediamine with formic acid, yielding the desired benzimidazole derivative. Recent advancements include microwave-assisted synthesis and continuous flow reactors to improve efficiency and yield in industrial settings.
Biological Activities
Enzyme Inhibition
One of the primary biological applications of this compound is its role as an enzyme inhibitor. Research indicates that it effectively inhibits D-amino acid oxidase (DAAO), an enzyme linked to neurotransmission and neurodegenerative diseases. The compound exhibits inhibitory potency with IC50 values as low as 0.6 µM, suggesting potential therapeutic applications in conditions where modulation of D-serine levels is beneficial.
Acetylcholinesterase Inhibition
Certain derivatives of this compound have shown significant acetylcholinesterase (AChE) inhibitory activity, making them potential candidates for treating Alzheimer's disease. Kinetic studies reveal that structural modifications can enhance this activity, with some derivatives exhibiting IC50 values in the nanomolar range.
Medicinal Applications
This compound has been explored for various therapeutic effects:
- Anticancer Activity : Studies have indicated that benzimidazole derivatives can exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for cancer therapy.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi, indicating its potential use in developing new antimicrobial agents .
Industrial Applications
In addition to its biological significance, this compound finds applications in industrial settings:
- Advanced Materials Development : The compound is utilized in synthesizing metal-organic frameworks (MOFs) and polymers, which are crucial for various applications, including catalysis and drug delivery systems.
- Cosmetic Formulations : Due to its stability and bioactivity, it may be incorporated into cosmetic products aimed at enhancing skin health .
Case Studies
Several studies have documented the efficacy of this compound:
- DAAO Inhibition Study : A study reported that derivatives of this compound inhibited DAAO effectively, suggesting a mechanism for modulating neurotransmitter levels in neurodegenerative conditions .
- AChE Inhibition Research : Research focusing on structural modifications revealed that certain derivatives exhibited potent AChE inhibition, highlighting their potential role in Alzheimer's treatment strategies .
- Antimicrobial Efficacy Assessment : A comparative study demonstrated the antimicrobial properties of this compound against various bacterial strains, supporting its application in developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions . The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 5-position of the benzimidazolone ring is a critical site for modulating bioactivity. Key analogs and their substituents include:
Physicochemical Properties
- Solubility : Hydroxyl groups generally improve aqueous solubility compared to sulfonamides or nitro groups. For example, 5-Methoxy derivatives (logP ~1.5) are more lipophilic than the target compound .
- Melting Points : Sulfonamide derivatives (e.g., 5l: 218–219°C ) have higher melting points due to strong intermolecular forces, while hydroxyl analogs may exhibit lower values (e.g., 5-Hydroxy derivatives estimated ~150–180°C based on similar structures).
Biological Activity
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzo[d]imidazole derivatives, which are known for various biological activities, including enzyme inhibition and antimicrobial properties. The compound's structure can be represented as follows:
1. Inhibition of D-Amino Acid Oxidase (DAAO)
One of the primary biological activities of this compound is its inhibition of DAAO, an enzyme implicated in the metabolism of D-amino acids, which plays a crucial role in neurotransmission and neurodegenerative diseases.
- Inhibitory Potency : The compound has shown varying inhibitory potency against human and porcine forms of DAAO, with IC50 values reported as low as 0.6 µM in certain derivatives . This suggests a strong potential for therapeutic applications in conditions where modulation of D-serine levels is beneficial.
2. Acetylcholinesterase (AChE) Inhibition
Research indicates that certain derivatives of benzo[d]imidazole compounds exhibit potent AChE inhibitory activity, which is critical for treating Alzheimer’s disease.
- Kinetic Studies : For example, compounds structurally related to this compound have been shown to inhibit AChE with IC50 values in the nanomolar range (e.g., 21.8 nM for donepezil), suggesting that modifications to the benzimidazole scaffold could enhance this activity .
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications to the hydroxyl and methyl groups significantly affect the inhibitory potency of these compounds against DAAO. For instance:
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| 6a | Hydroxyl | 0.6 |
| 6b | Methyl | >100 |
| 6c | Amino | Loss of activity |
These findings indicate that maintaining specific functional groups is essential for preserving biological activity .
Case Study 1: DAAO Inhibition in Mice
In a study involving oral administration of selected benzo[d]imidazole derivatives to mice, researchers evaluated their effects on plasma D-serine levels. The results demonstrated that certain compounds could modulate d-serine pharmacokinetics effectively, supporting their potential use in treating schizophrenia and other neuropsychiatric disorders .
Case Study 2: AChE Inhibition
Another study assessed the AChE inhibitory activity of various benzimidazole derivatives. Compounds exhibiting strong inhibition were further analyzed for their kinetic profiles, revealing mixed inhibition patterns consistent with competitive binding at the active site . This data underscores the importance of structural modifications in enhancing efficacy against neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one derivatives, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves condensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, hydrazine hydrate in methanol is used to introduce hydrazinyl groups, followed by reactions with aldehydes/ketones to form target compounds. Key intermediates are characterized via:
- IR spectroscopy : S–H (2634 cm⁻¹) and N–H (3395 cm⁻¹) stretches confirm functional groups .
- NMR : Singlets at δ12.31 (S–H) and δ10.93 (N–H) in -NMR, and aromatic carbons at 130–116 ppm in -NMR .
- Mass spectrometry : ESI-MS provides molecular ion peaks matching theoretical masses (e.g., m/z 362 for trifluoromethyl derivatives) .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected shifts or missing peaks) may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Solvent standardization : Use deuterated solvents (DMSO-d6, CDCl3) for consistency .
- 2D-NMR techniques : HSQC and HMBC correlations resolve ambiguous proton-carbon assignments .
- Elemental analysis : Verify purity (>95%) with deviations <±0.4% from theoretical values .
Q. What purification techniques are effective for benzimidazolone derivatives?
- Methodological Answer :
- Recrystallization : Use methanol/ethanol for high-melting solids (e.g., 303–320°C for indolyl-benzimidazoles) .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 8:2 ratio) separates triazole-thiazole hybrids .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective alkylation of benzimidazol-2-ones?
- Methodological Answer : Alkylation (e.g., with dodecyl bromide) requires:
- Catalyst choice : Tetra-n-butylammonium bromide enhances nucleophilicity of the benzimidazole nitrogen .
- Temperature control : Mild conditions (40–60°C) prevent side reactions like over-alkylation .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of long-chain alkyl halides .
Q. What computational methods validate the electronic properties of 5-Hydroxy-1-methyl-benzimidazolone derivatives?
- Methodological Answer :
- DFT calculations : B3LYP/6-31G* optimizes geometries and confirms HOMO-LUMO gaps (e.g., 4.5 eV for indolyl derivatives) .
- Molecular docking : AutoDock/Vina predicts binding affinities (e.g., −9.2 kcal/mol for triazole-thiazole hybrids) to targets like α-glucosidase .
Q. How do π-stacking and hydrogen bonding influence the crystallographic packing of benzimidazolone derivatives?
- Methodological Answer : X-ray diffraction (e.g., CCDC 1519973) reveals:
- π–π interactions : Offset stacking (3.5–4.0 Å) between aromatic rings stabilizes crystal lattices .
- Hydrogen bonds : N–H···O and C–H···O bonds (2.7–3.1 Å) form 2D networks, affecting solubility and melting points .
Data Contradiction Analysis
Q. Why do similar benzimidazolone derivatives exhibit divergent melting points and Rf values?
- Methodological Answer : Variations arise from:
- Substituent effects : Electron-withdrawing groups (e.g., CF3) increase polarity, raising melting points (e.g., 320°C vs. 303°C for methoxy derivatives) .
- Chromatographic behavior : Bulky aryl groups (e.g., 4-bromophenyl) reduce Rf values in TLC due to stronger silica interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
